

Application Notes & Protocols: Asymmetric Transfer Hydrogenation for Norephedrine Synthesis

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Compound of Interest

Compound Name: *Norpseudoephedrine*

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Audience: Researchers, scientists, and drug development professionals.

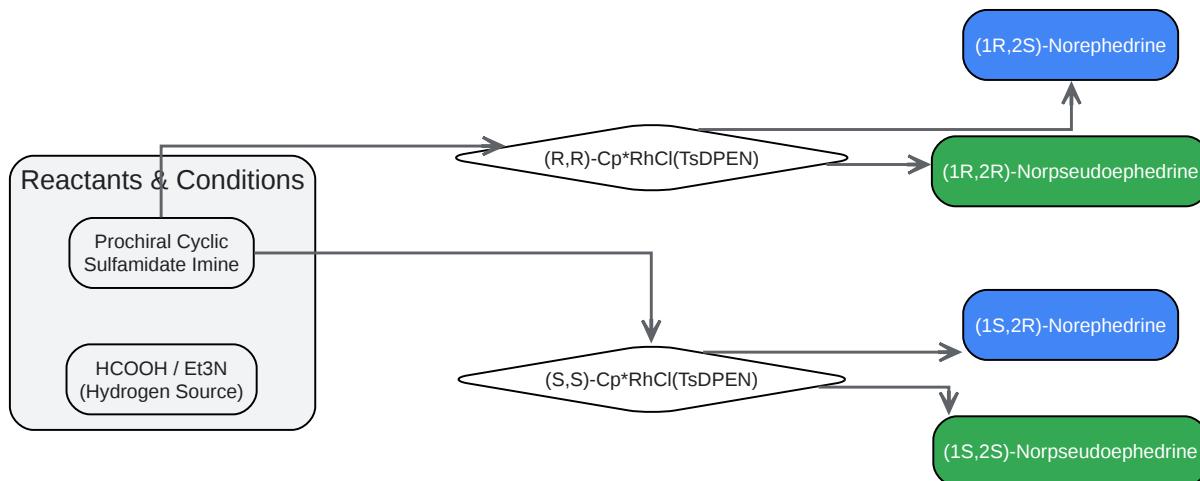
Introduction

Norephedrine and its stereoisomers are valuable chiral building blocks in organic synthesis and key components in various pharmaceutical agents. The precise stereochemical control during synthesis is critical, as different stereoisomers can exhibit distinct pharmacological activities. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and operationally simple method for the enantioselective reduction of prochiral ketones and imines, avoiding the need for high-pressure hydrogenation gas.

This document details a highly stereoselective method for the synthesis of all four stereoisomers of norephedrine and **norpseudoephedrine** from a common prochiral substrate. [1][2][3] The methodology utilizes the well-defined chiral rhodium catalysts, (S,S)- or (R,R)-Cp*RhCl(TsDPEN), in conjunction with a formic acid/triethylamine mixture as the hydrogen source. [1][2][3][4] The reaction proceeds rapidly under mild conditions and is accompanied by dynamic kinetic resolution (DKR), enabling high yields and excellent stereoselectivity from a racemic precursor. [1][2][3][4]

Reaction Scheme and Stereochemical Control

The asymmetric transfer hydrogenation of a prochiral cyclic sulfamidate imine allows for the selective synthesis of each of the four possible stereoisomers of norephedrine and **norpseudoephedrine**. The selection of the specific stereoisomer of the Rh-catalyst dictates the configuration of the final product.



Overall Reaction Scheme for Norephedrine Synthesis

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Caption: Stereodivergent synthesis of norephedrine isomers.

Data Presentation

The following table summarizes the results for the asymmetric transfer hydrogenation synthesis of the four stereoisomers of norephedrine and **norpseudoephedrine**, based on the findings of Lee et al. (2012).

Target Product	Catalyst	Yield (%)	Diastereomeric Ratio (dr)	Enantiomeric Excess (ee, %)
(1R,2S)-Norephedrine	(R,R)-CpRhCl(TsDPEN)	51 (overall)	>99:1	99
(1S,2R)-Norephedrine	(S,S)-CpRhCl(TsDPEN)	57 (overall)	>99:1	98
(1R,2R)-Norpseudoephedrine	(R,R)-CpRhCl(TsDPEN)	Data not available in snippets	>99:1	99
(1S,2S)-Norpseudoephedrine	(S,S)-CpRhCl(TsDPEN)	Data not available in snippets	>99:1	98

Note: The overall yields for norephedrine isomers include the deprotection step. The diastereomeric and enantiomeric excesses refer to the cyclic sulfamidate intermediate directly after the ATH reaction. The original publication should be consulted for precise yield data for the **norpseudoephedrine** isomers.

Experimental Protocols

Protocol 1: Synthesis of Prochiral Cyclic Sulfamidate Imine

This protocol describes the synthesis of the key starting material, the prochiral cyclic sulfamidate imine, from racemic 1-hydroxy-1-phenyl-propan-2-one.

Materials:

- Racemic 1-hydroxy-1-phenyl-propan-2-one
- Sulfamoyl chloride
- Triethylamine (Et₃N)

- Anhydrous Dichloromethane (DCM)
- Dess-Martin Periodinane (DMP) or other suitable oxidizing agent
- Anhydrous solvents and reagents

Procedure:

- Cyclic Sulfamidate Formation:
 - To a solution of racemic 1-hydroxy-1-phenyl-propan-2-one (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.5 eq).
 - Slowly add a solution of sulfamoyl chloride (1.1 eq) in anhydrous DCM.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction by TLC. Upon completion, quench with water and extract the product with DCM.
 - Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield the cyclic sulfamidate.
- Oxidation to Cyclic Sulfamidate Imine:
 - Dissolve the purified cyclic sulfamidate (1.0 eq) in anhydrous DCM.
 - Add Dess-Martin Periodinane (1.5 eq) in one portion at room temperature.
 - Stir the reaction for 1-2 hours, monitoring by TLC.
 - Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
 - Extract the product with DCM, wash the combined organic layers with saturated NaHCO₃ and brine.

- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the prochiral cyclic sulfamidate imine, which can be used in the next step without further purification.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) to (1R,2S)-Norephedrine Precursor

This protocol details the ATH of the prochiral cyclic sulfamidate imine to the precursor of (1R,2S)-Norephedrine.

Materials:

- Prochiral Cyclic Sulfamidate Imine
- (R,R)-Cp*RhCl(TsDPEN) catalyst
- Ethyl acetate (EtOAc)
- Formic acid/triethylamine azeotropic mixture (5:2 molar ratio)
- Deionized water

Procedure:

- Reaction Setup:
 - In a clean, dry flask, dissolve the prochiral cyclic sulfamidate imine (1.0 eq, e.g., 200 mg) in ethyl acetate (10 mL).
 - Add the (R,R)-Cp*RhCl(TsDPEN) catalyst (0.003 eq, 0.3 mol%).
- Hydrogenation:
 - To the stirred solution, add the formic acid/triethylamine (5:2) azeotropic mixture (5.0 eq) via syringe.
 - Stir the reaction mixture vigorously at room temperature for 15 minutes. The reaction is typically complete within this timeframe.

- Work-up:
 - Dilute the reaction mixture with ethyl acetate (15 mL).
 - Wash the organic layer sequentially with deionized water (3 x 20 mL).
 - Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product (the cyclic sulfamide) by flash column chromatography on silica gel to obtain the highly pure precursor to (1R,2S)-Norephedrine.

Note: To synthesize the precursor for (1S,2R)-Norephedrine, simply substitute the (R,R)-CpRhCl(TsDPEN) catalyst with its (S,S) enantiomer.*

Protocol 3: Deprotection to (1R,2S)-Norephedrine

This protocol describes the final ring-opening of the cyclic sulfamide to yield the free amino alcohol.

Materials:

- Purified (1R,2S)-Norephedrine precursor (cyclic sulfamide)
- Lithium aluminum hydride (LiAlH₄) or aqueous acid (e.g., HCl)
- Anhydrous Tetrahydrofuran (THF)
- Appropriate work-up reagents (e.g., Rochelle's salt solution or aqueous base)

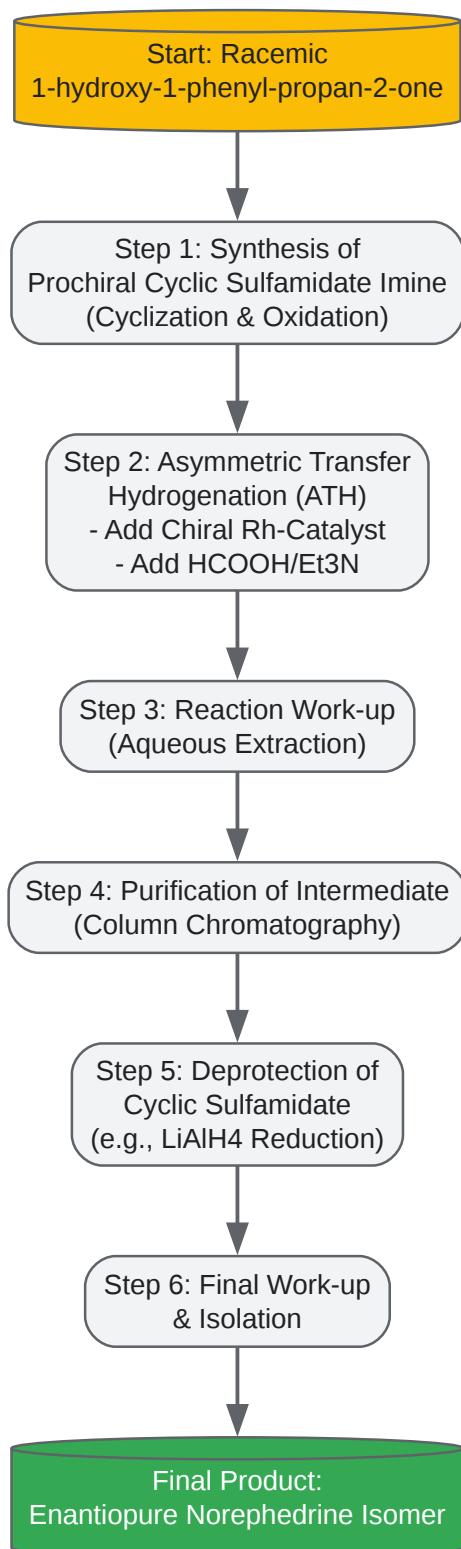
Procedure (Example with LiAlH₄):

- Reduction/Deprotection:
 - To a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C, add a solution of the cyclic sulfamide (1.0 eq) in anhydrous THF dropwise.

- Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
- Work-up:
 - Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
 - Stir the resulting mixture until a granular precipitate forms.
 - Filter the solid and wash thoroughly with THF or ethyl acetate.
 - Concentrate the filtrate under reduced pressure to yield crude (1R,2S)-Norephedrine.
- Purification:
 - The crude product can be further purified by recrystallization or conversion to its hydrochloride salt to yield highly pure (1R,2S)-Norephedrine.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of a specific norephedrine stereoisomer.



Experimental Workflow for Norephedrine Synthesis

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Caption: Step-by-step workflow for norephedrine synthesis.

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References

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